Sulfamethoxazole-(phenyl-13C6)

LC-MS/MS Bioanalysis Matrix Effect

LC-MS/MS quantitation of sulfamethoxazole demands internal standards that co-elute precisely with the analyte and resist deuterium exchange. Unlabeled or deuterated analogs introduce chromatographic isotope shifts and fail to correct matrix-induced ion suppression, compromising assay accuracy. Sulfamethoxazole-(phenyl-13C6) (CAS 1196157-90-0) resolves these challenges with a non-exchangeable 13C6-phenyl label ensuring exact co-elution and a clean M+6 mass shift. • ≥98% HPLC purity; ≥99 atom% 13C enrichment • For clinical TDM, environmental monitoring, and SIP biodegradation studies • Standard packs: 10 mg; bulk and custom synthesis available

Molecular Formula C10H11N3O3S
Molecular Weight 259.24 g/mol
CAS No. 1196157-90-0
Cat. No. B570479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamethoxazole-(phenyl-13C6)
CAS1196157-90-0
Synonyms4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide-13C6;  3-(p-Aminobenzenesulfonamido)-5-methylisoxazole;  Sulfamethoxazole-13C6;  3-Sulfanilamido-5-methylisoxazole-13C6;  5-Methyl-3-sulfanilamidoisoxazole-13C6;  Gantanol;  MS 53-13C6;  Radonil-13C6;  Ro 4
Molecular FormulaC10H11N3O3S
Molecular Weight259.24 g/mol
Structural Identifiers
InChIInChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)/i2+1,3+1,4+1,5+1,8+1,9+1
InChIKeyJLKIGFTWXXRPMT-AHBHZWPESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfamethoxazole-(phenyl-13C6) Analytical Standard


Sulfamethoxazole-(phenyl-13C6) (CAS 1196157-90-0) is a stable isotope-labeled analog of the sulfonamide antibiotic sulfamethoxazole, wherein all six carbon atoms of the phenyl ring are substituted with the stable carbon-13 isotope . This compound is classified as a high-purity analytical reference standard, distributed under product lines such as VETRANAL®, and is certified for use in gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods . As a mass-labeled internal standard with a defined mass shift of M+6, it is specifically designed to support precise quantitative bioanalysis and environmental monitoring, offering a chemically identical but spectrometrically distinct surrogate to the native analyte .

Sulfamethoxazole-(phenyl-13C6) vs. Unlabeled & Deuterated Analogs


Direct substitution of Sulfamethoxazole-(phenyl-13C6) with the unlabeled parent compound or deuterated isotopologues (e.g., sulfamethoxazole-d4) is analytically invalid for quantitative LC-MS/MS workflows. Unlabeled standards cannot correct for matrix-induced ion suppression or enhancement, leading to significant quantitative bias [1]. While deuterated analogs are a common alternative, they are demonstrably inferior to 13C-labeled internal standards. Deuterated compounds frequently exhibit chromatographic isotope effects, resulting in non-co-elution with the analyte, which compromises their ability to accurately compensate for dynamic matrix effects across an LC gradient [2]. Furthermore, deuterium labels located on aromatic rings or adjacent to carbonyls are susceptible to hydrogen-deuterium exchange under certain sample preparation or ionization conditions, leading to loss of isotopic enrichment and measurement inaccuracy . In contrast, the 13C6-phenyl labeling of this compound ensures perfect chemical identity, exact chromatographic co-elution, and an inert, non-exchangeable mass tag [3].

Sulfamethoxazole-(phenyl-13C6) Quantitative Performance


Superior Matrix Effect Correction by Co-Elution

In reversed-phase LC-MS/MS, 13C-labeled internal standards provide superior correction for matrix effects compared to deuterated analogs. Sulfamethoxazole-(phenyl-13C6), with its six 13C atoms in the phenyl ring, co-elutes exactly with the native sulfamethoxazole analyte [1]. In contrast, deuterium-labeled internal standards (e.g., sulfamethoxazole-d4) often exhibit a slight but significant chromatographic shift due to the isotope effect, which reduces their ability to correct for ion suppression or enhancement that varies across the chromatographic peak [2]. Systematic comparative studies have demonstrated that non-deuterated (13C and 15N) SIL-ISs provide more robust analytical performance for quantifying biomarkers in complex matrices compared to deuterated SIL-ISs [3].

LC-MS/MS Bioanalysis Matrix Effect Internal Standard Isotope Dilution

Isotopic Purity & Mass Shift Certification

Sulfamethoxazole-(phenyl-13C6) is supplied with a guaranteed minimum isotopic enrichment of 99 atom% 13C and a minimum chemical purity of 98.0% (often ≥99.8% per batch analysis) [1]. This high isotopic enrichment minimizes the contribution of the internal standard to the unlabeled analyte channel, which is a critical requirement for achieving a wide dynamic range and low limits of quantification (LOQ). The defined mass shift of M+6, resulting from the substitution of six 12C atoms with 13C in the phenyl ring, provides a clear, interference-free signal in the mass spectrometer, reducing the risk of isotopic crosstalk that can occur with lower mass-shift deuterated standards .

Isotope Dilution Mass Spectrometry Method Validation Analytical Standard Quality Control

Clinical TDM Method Validation

Sulfamethoxazole-13C6 has been successfully employed and validated as an internal standard (IS) in a clinical LC-MS/MS method for the simultaneous determination of sulfamethoxazole (SMZ) and trimethoprim (TMP) in human serum for therapeutic drug monitoring [1]. The use of SMZ-13C6 as an IS, in conjunction with a simple protein precipitation step, enabled the achievement of linear calibration ranges for SMZ from 2.50 to 500 μg·mL⁻¹, demonstrating its suitability for quantifying clinically relevant concentrations [2]. While specific accuracy and precision metrics for the IS itself are method-dependent, the successful method validation (including accuracy and precision within acceptable limits for both analytes) confirms the IS's efficacy in a regulated bioanalytical context.

Therapeutic Drug Monitoring Clinical Pharmacokinetics LC-MS/MS Method Validation

Stable Isotope Probing for Biodegradation

Sulfamethoxazole-(phenyl-13C6) (specifically 13C6-labeled sulfamethoxazole) is uniquely suited for stable isotope probing (SIP) experiments, a capability not shared by unlabeled or deuterated analogs. In a study of soil microcosms, 0.5% of the carbon from amended 13C6-labeled sulfamethoxazole was mineralized to 13CO2, confirming partial biodegradation [1]. Subsequent DNA- and protein-SIP revealed the specific incorporation of 13C into the DNA and proteins of uncultivated Actinobacteria, particularly within the family Intrasporangiaceae, thereby directly linking these microbial populations to sulfamethoxazole degradation in situ [2]. This provides a culture-independent, molecular-level understanding of antibiotic fate in the environment.

Environmental Microbiology Stable Isotope Probing (SIP) Biodegradation Antibiotic Resistance

Sulfamethoxazole-(phenyl-13C6) Key Applications


Clinical Bioanalysis & TDM

Sulfamethoxazole-(phenyl-13C6) serves as an optimal internal standard for the development and routine operation of LC-MS/MS assays for quantifying sulfamethoxazole in human serum or plasma. As demonstrated in a validated clinical TDM method [1], its use enables accurate and precise measurement of drug levels across a wide therapeutic range. The compound's exact co-elution with the analyte and high isotopic purity (≥99% 13C) are critical for correcting sample-to-sample matrix effects and ensuring long-term assay reproducibility, which are fundamental requirements for regulatory compliance and reliable patient management.

Multi-Residue Analysis in Environmental Water

For environmental monitoring programs requiring trace-level quantification of sulfamethoxazole in complex matrices like surface water or wastewater influent/effluent, isotope dilution with Sulfamethoxazole-(phenyl-13C6) is the gold standard. The use of a 13C-labeled IS is proven to be essential for compensating for severe and variable matrix-induced ion suppression encountered in these samples [1]. By normalizing for these effects, the method yields more accurate and defensible data on antibiotic loads in the environment, supporting risk assessment and regulatory reporting [2].

Microbial Biodegradation Pathway Tracing

Sulfamethoxazole-(phenyl-13C6) is uniquely required for stable isotope probing (SIP) experiments designed to identify and characterize indigenous microbial communities capable of degrading sulfamethoxazole in soil, sediment, or activated sludge [1]. By tracking the heavy isotope (13C) from the labeled antibiotic into microbial biomass (DNA or proteins), researchers can definitively link specific, often uncultivated, microorganisms to the biodegradation process. This application is exclusive to 13C-labeled compounds and cannot be performed with unlabeled or deuterated alternatives [2].

High-Throughput Screening Method Development

In pharmaceutical and contract research settings, Sulfamethoxazole-(phenyl-13C6) is an indispensable tool for developing and validating robust, high-throughput LC-MS/MS methods. Its defined mass shift of M+6 provides a clean, high-mass spectral window, minimizing interference from the natural isotopic distribution of the unlabeled analyte [1]. The product's availability as a certified reference standard (e.g., VETRANAL®) with documented stability and purity [2] ensures reliable performance during long-term method development, system suitability testing, and cross-laboratory method transfer, thereby reducing downtime and ensuring data comparability.

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